molecular formula C19H16N2O B12532769 2-methoxy-3-(5-methyl-1H-indol-2-yl)quinoline CAS No. 796854-72-3

2-methoxy-3-(5-methyl-1H-indol-2-yl)quinoline

Cat. No.: B12532769
CAS No.: 796854-72-3
M. Wt: 288.3 g/mol
InChI Key: SSQCBANCZAXVEI-UHFFFAOYSA-N
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Description

2-Methoxy-3-(5-methyl-1H-indol-2-yl)quinoline is a complex organic compound that belongs to the class of quinoline derivatives. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a quinoline core substituted with a methoxy group at the 2-position and an indole moiety at the 3-position, which is further substituted with a methyl group at the 5-position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-3-(5-methyl-1H-indol-2-yl)quinoline typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring . The quinoline core can be constructed through various cyclization reactions involving aniline derivatives and carbonyl compounds .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield improvement and cost reduction. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact. Continuous flow reactors and automated synthesis platforms are often employed to scale up the production .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3-(5-methyl-1H-indol-2-yl)quinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoline N-oxides, while reduction can produce alcohol derivatives .

Mechanism of Action

The mechanism of action of 2-methoxy-3-(5-methyl-1H-indol-2-yl)quinoline involves its interaction with specific molecular targets in cells. It can bind to DNA, proteins, and enzymes, affecting their function and leading to various biological effects. The pathways involved may include inhibition of DNA replication, induction of apoptosis, and disruption of cellular signaling .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methoxy-3-(5-methyl-1H-indol-2-yl)quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both methoxy and indole groups enhances its ability to interact with various biological targets, making it a valuable compound in medicinal chemistry .

Properties

CAS No.

796854-72-3

Molecular Formula

C19H16N2O

Molecular Weight

288.3 g/mol

IUPAC Name

2-methoxy-3-(5-methyl-1H-indol-2-yl)quinoline

InChI

InChI=1S/C19H16N2O/c1-12-7-8-17-14(9-12)11-18(20-17)15-10-13-5-3-4-6-16(13)21-19(15)22-2/h3-11,20H,1-2H3

InChI Key

SSQCBANCZAXVEI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC(=C2)C3=CC4=CC=CC=C4N=C3OC

Origin of Product

United States

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